molecular formula C7H14N2O2 B575800 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid CAS No. 161975-85-5

2-(Methyl(pyrrolidin-1-yl)amino)acetic acid

Cat. No.: B575800
CAS No.: 161975-85-5
M. Wt: 158.201
InChI Key: XEVAOKIHARBRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methyl(pyrrolidin-1-yl)amino)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid typically involves the reaction of pyrrolidine with methylamine and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methylamine hydrochloride, pyrrolidine, and glycine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reagents but optimized for higher yields and purity. The process may involve additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(pyrrolidin-1-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methyl(pyrrolidin-1-yl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • N-Methylglycine
  • Pyrrolidine-2-one

Uniqueness

2-(Methyl(pyrrolidin-1-yl)amino)acetic acid is unique due to its specific structure, which combines the properties of pyrrolidine and glycine derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

161975-85-5

Molecular Formula

C7H14N2O2

Molecular Weight

158.201

IUPAC Name

2-[methyl(pyrrolidin-1-yl)amino]acetic acid

InChI

InChI=1S/C7H14N2O2/c1-8(6-7(10)11)9-4-2-3-5-9/h2-6H2,1H3,(H,10,11)

InChI Key

XEVAOKIHARBRAN-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)N1CCCC1

Synonyms

Glycine, N-methyl-N-1-pyrrolidinyl- (9CI)

Origin of Product

United States

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